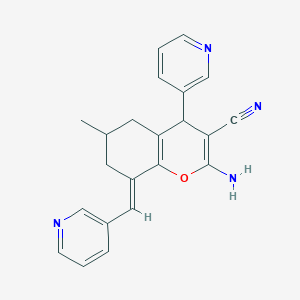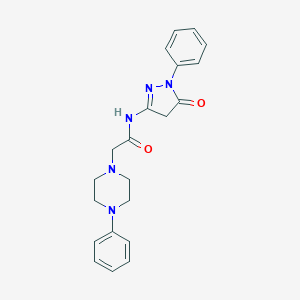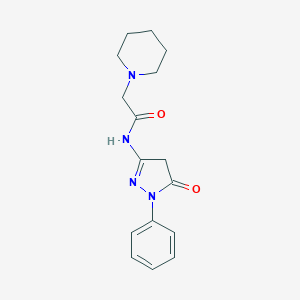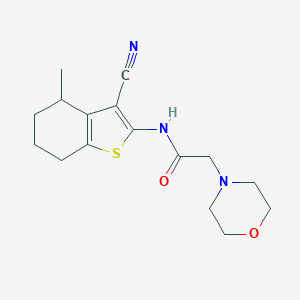
2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that belongs to the class of chromene derivatives. This compound has received significant attention from researchers due to its potential applications in various fields.
作用機序
The mechanism of action of 2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as topoisomerase II and protein kinase C, which are involved in the regulation of cell growth and proliferation. This compound has also been shown to induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have anti-inflammatory and antioxidant properties. In animal studies, this compound has been shown to have a protective effect against liver and kidney damage.
実験室実験の利点と制限
One of the advantages of using 2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells in vitro. Another advantage is its potential as a building block for the synthesis of novel materials with potential applications in optoelectronics and sensors. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One direction is the further investigation of its potential as an anticancer agent and the development of more potent derivatives. Another direction is the exploration of its potential as a plant growth regulator and its effects on crop yield. In addition, the synthesis of novel materials based on this compound and their potential applications in optoelectronics and sensors can be further explored. Finally, the mechanism of action of this compound can be further elucidated to better understand its biochemical and physiological effects.
In conclusion, 2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, materials, and agricultural products.
合成法
The synthesis of 2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been reported in the literature. One of the methods involves the reaction of 3-formylchromone with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 3-aminopyridine and 3-pyridinecarbaldehyde to obtain the final compound. The yield of this method is reported to be around 70%.
科学的研究の応用
2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and sensors. In agriculture, this compound has been studied for its potential use as a plant growth regulator.
特性
分子式 |
C22H20N4O |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
(8E)-2-amino-6-methyl-4-pyridin-3-yl-8-(pyridin-3-ylmethylidene)-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C22H20N4O/c1-14-8-17(10-15-4-2-6-25-12-15)21-18(9-14)20(16-5-3-7-26-13-16)19(11-23)22(24)27-21/h2-7,10,12-14,20H,8-9,24H2,1H3/b17-10+ |
InChIキー |
ZOFNDSWLZTZBCP-LICLKQGHSA-N |
異性体SMILES |
CC1C/C(=C\C2=CN=CC=C2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CN=CC=C4 |
SMILES |
CC1CC(=CC2=CN=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CN=CC=C4 |
正規SMILES |
CC1CC(=CC2=CN=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276304.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276306.png)
![5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276308.png)
![allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B276309.png)
![N-benzyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B276313.png)
![1-(3-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B276314.png)
![N-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276316.png)
![N-benzyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276317.png)



![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B276324.png)

![ethyl 2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276327.png)